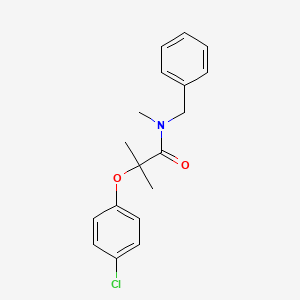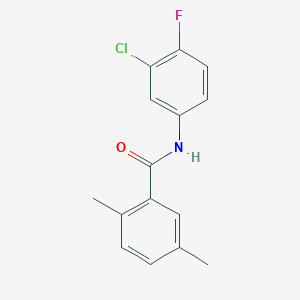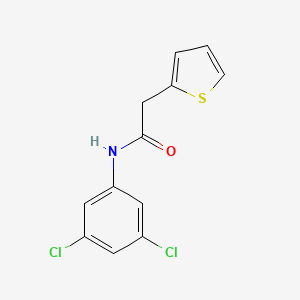![molecular formula C17H17N3O5 B5746722 3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)
3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide, commonly known as NBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBPC is a member of the class of nitroimidazole compounds that have been extensively studied for their antimicrobial and antitumor properties.
作用机制
The mechanism of action of NBPC is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis. NBPC has been shown to induce DNA damage and apoptosis in cancer cells, while also inhibiting the growth and replication of bacterial and parasitic pathogens. In neurodegenerative disorders, NBPC has been proposed to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
NBPC has been shown to have a range of biochemical and physiological effects, depending on the target cell or organism. In cancer cells, NBPC has been demonstrated to induce DNA damage and apoptosis, while also enhancing the efficacy of radiation therapy. In bacterial and parasitic pathogens, NBPC has been shown to inhibit growth and replication, leading to cell death. In neurodegenerative disorders, NBPC has been proposed to protect against oxidative stress and inflammation, which are known to contribute to disease progression.
实验室实验的优点和局限性
One of the main advantages of NBPC for lab experiments is its potent activity against a range of targets, including cancer cells, bacterial and parasitic pathogens, and neurodegenerative disorders. NBPC is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of NBPC is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on NBPC, including the development of new synthetic methods and analogs with improved potency and safety profiles. In cancer research, NBPC could be investigated as a combination therapy with other chemotherapeutic agents or immunotherapies. In infectious diseases, NBPC could be studied for its potential as a prophylactic or therapeutic agent, particularly in the context of drug-resistant pathogens. In neurodegenerative disorders, NBPC could be further explored for its neuroprotective effects, with the goal of developing new therapies for these devastating diseases.
Conclusion:
In conclusion, NBPC is a promising chemical compound that has shown potent activity against a range of targets, including cancer cells, bacterial and parasitic pathogens, and neurodegenerative disorders. Its mechanism of action involves the generation of ROS and disruption of cellular redox homeostasis. While NBPC has several advantages for lab experiments, careful dosing and monitoring are necessary to ensure safety. Future research directions for NBPC include the development of new synthetic methods and analogs, as well as further investigation of its therapeutic potential in cancer, infectious diseases, and neurodegenerative disorders.
合成方法
The synthesis of NBPC involves the reaction of 3-nitrobenzene-1-carboximidamide with 4-phenoxybutyric acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain NBPC in high yield and purity.
科学研究应用
NBPC has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, NBPC has shown promising results as a radiosensitizer, enhancing the efficacy of radiation therapy in tumor cells. In infectious diseases, NBPC has demonstrated potent activity against a range of bacterial and parasitic pathogens, including Helicobacter pylori and Plasmodium falciparum. In neurodegenerative disorders, NBPC has been investigated for its neuroprotective effects, particularly in Alzheimer's disease.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-17(13-6-4-7-14(12-13)20(22)23)19-25-16(21)10-5-11-24-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMUKEIZCUXRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)
![N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5746683.png)



![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![methyl 4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5746719.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)